

Introduction: The Strategic Value of a Strained Ring System

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(1-Methylcyclobutyl)methanol**

Cat. No.: **B1606997**

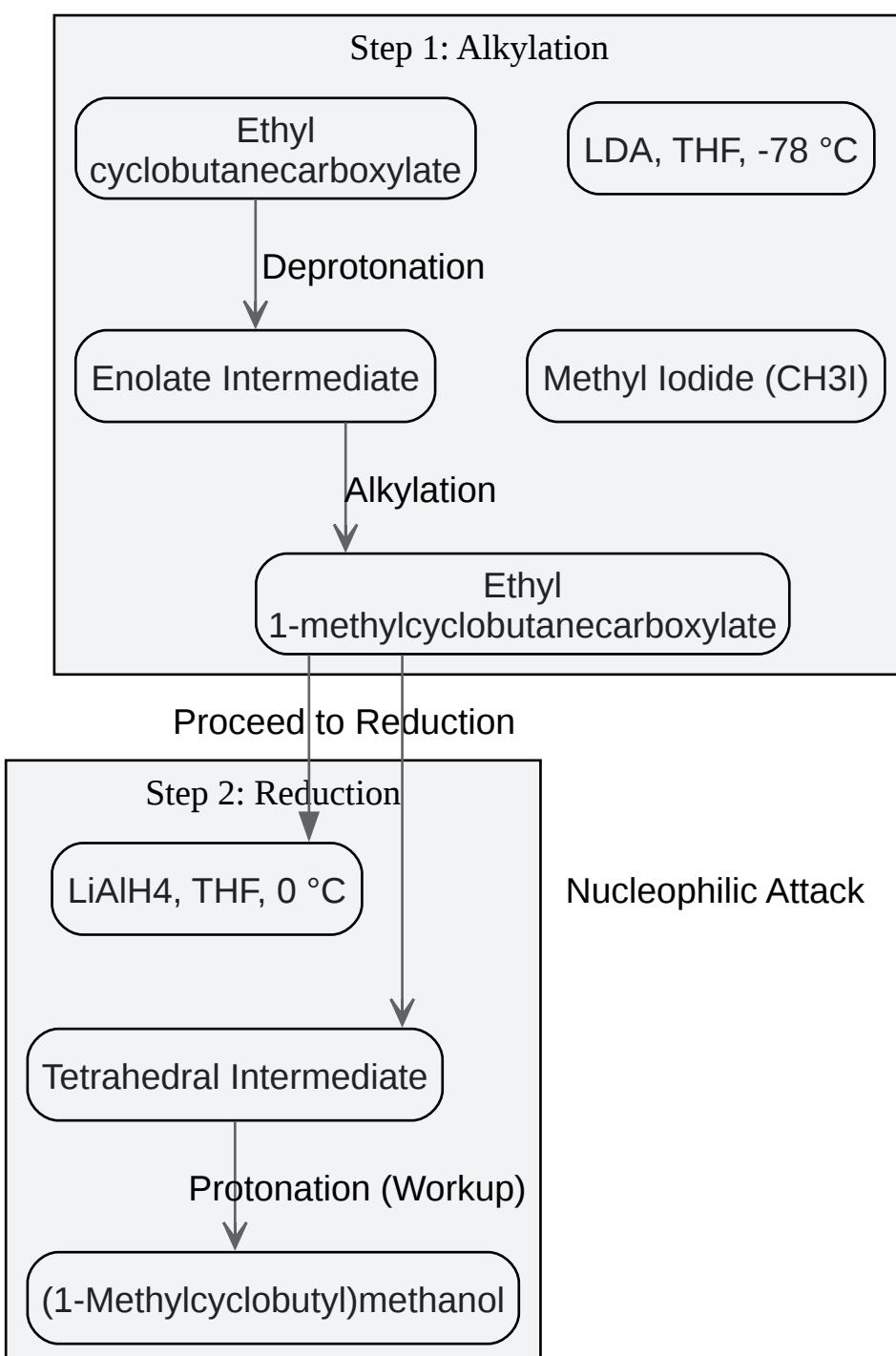
[Get Quote](#)

(1-Methylcyclobutyl)methanol, identified by CAS number 38401-41-1, is a primary alcohol featuring a four-membered cyclobutane ring.^[1] Its chemical formula is C₆H₁₂O.^{[1][2]} In contemporary organic chemistry and medicinal chemistry, this molecule is not merely a simple alcohol; it is a valuable building block whose utility is derived directly from the inherent strain and three-dimensional nature of its cyclobutane core.^[1] This ring strain influences the molecule's reactivity, making it a versatile intermediate for accessing unique chemical spaces and constructing complex molecular architectures.^[1]

The 1-methylcyclobutyl group is increasingly utilized as a bioisosteric replacement for other common moieties in drug design. Its incorporation into a larger molecule can impart favorable properties such as enhanced metabolic stability and improved binding affinity to target proteins.^[1] The primary alcohol of **(1-Methylcyclobutyl)methanol** provides a reliable chemical handle for further functionalization, allowing for its strategic integration into advanced molecular frameworks, most notably in the development of potent and selective Janus kinase (JAK) inhibitors for treating autoimmune and inflammatory diseases.^[1] This guide offers a comprehensive overview of its properties, synthesis, applications, and safe handling.

Physicochemical and Spectroscopic Data

The physical properties of **(1-Methylcyclobutyl)methanol** are critical for designing reaction conditions, selecting appropriate solvents, and establishing safe storage protocols.^[1]


Property	Value	Source
CAS Number	38401-41-1	[2]
Molecular Formula	C ₆ H ₁₂ O	[1] [2]
Molecular Weight	100.16 g/mol	[1] [2]
Boiling Point	144.5°C	[1]
Density	0.962 g/cm ³	[1]
Flash Point	57.9°C	[1]
InChIKey	VLBAFQVSLHQELL-UHFFFAOYSA-N	[2]
SMILES	CC1(CCC1)CO	[2]

Structural elucidation is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a detailed map of the molecule's carbon-hydrogen framework.[\[1\]](#) The ¹H NMR spectrum will show distinct signals corresponding to the different proton environments: the methyl group, the methylene protons of the alcohol, and the protons on the cyclobutane ring.[\[1\]](#)

Synthesis Methodologies: A Two-Step Approach

A robust and frequently employed method for synthesizing **(1-Methylcyclobutyl)methanol** involves a two-step sequence starting from ethyl cyclobutanecarboxylate. This process first introduces the methyl group via alkylation and then reduces the ester to the target primary alcohol.[\[1\]](#)

Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(1-Methylcyclobutyl)methanol**.

Step 1: Synthesis of Ethyl 1-Methylcyclobutanecarboxylate (Alkylation)

The synthesis begins with the α -alkylation of an ester. This requires the quantitative formation of an ester enolate, which is achieved by using a strong, non-nucleophilic base to prevent competitive side reactions like nucleophilic acyl substitution.

- Causality Behind Experimental Choices:

- Base Selection: Lithium diisopropylamide (LDA) is the reagent of choice because it is a very strong base, ensuring complete deprotonation of the α -carbon, but it is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester's carbonyl carbon.[1]
- Temperature Control: The reaction is conducted at low temperatures (typically -78 °C) to ensure the kinetic enolate is formed and to prevent side reactions like Claisen condensation.[1]

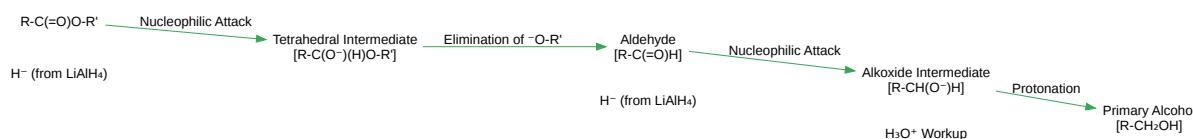
Experimental Protocol: Alkylation

- Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve ethyl cyclobutanecarboxylate in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of Lithium Diisopropylamide (LDA) in THF dropwise while maintaining the temperature at -78 °C.
- Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
- Add methyl iodide (CH_3I) dropwise to the solution.
- Allow the reaction to stir at -78 °C for another 2-3 hours, then gradually warm to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).

- Perform a liquid-liquid extraction with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate under reduced pressure to yield crude ethyl 1-methylcyclobutanecarboxylate.

Step 2: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

The ester is converted to a primary alcohol via reduction. This transformation requires a powerful hydride-donating reagent.


- Causality Behind Experimental Choices:
 - Reducing Agent: Lithium aluminum hydride ($LiAlH_4$) is a potent reducing agent necessary for this step. Weaker agents like sodium borohydride ($NaBH_4$) are generally ineffective at reducing esters.[\[1\]](#)
 - Solvent and Atmosphere: The reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or THF, as $LiAlH_4$ reacts violently with water and other protic sources.[\[1\]](#) An inert atmosphere is crucial to prevent the highly reactive $LiAlH_4$ from reacting with atmospheric moisture.[\[1\]](#)

Experimental Protocol: Reduction

- Under an inert atmosphere, dissolve the crude ethyl 1-methylcyclobutanecarboxylate in anhydrous diethyl ether or THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add $LiAlH_4$ portion-wise to the stirred solution. Caution: This reaction is highly exothermic.
- After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

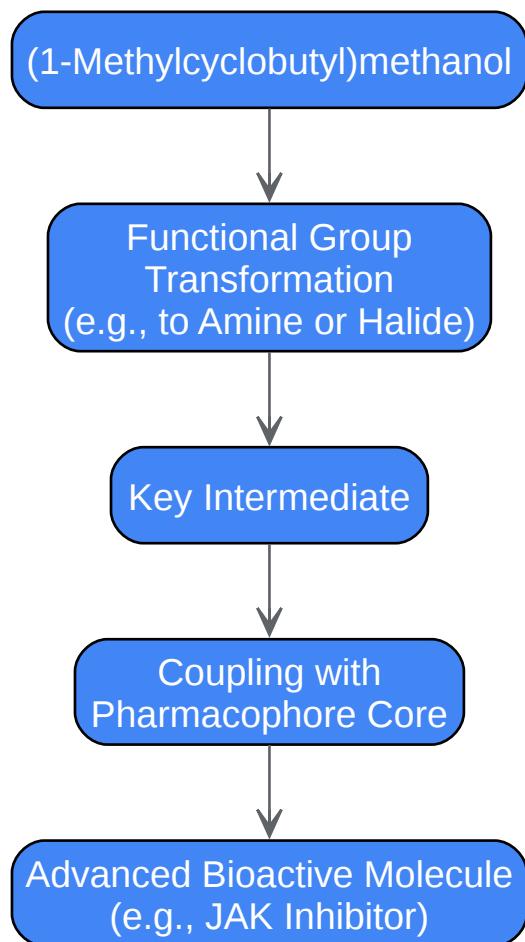
- Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
- Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
- Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield **(1-Methylcyclobutyl)methanol**. The product can be further purified by distillation if necessary.

Mechanism of LiAlH₄ Ester Reduction

[Click to download full resolution via product page](#)

Caption: Mechanism of ester reduction by Lithium Aluminum Hydride.

Applications in Drug Discovery and Chemical Synthesis


(1-Methylcyclobutyl)methanol is a key precursor for introducing the 1-methylcyclobutyl moiety into bioactive molecules.^[1] This structural unit acts as a metabolically stable and conformationally rigid scaffold.^[1]

Role as a Bioisostere and Synthetic Building Block

The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or tert-butyl groups, influencing a molecule's pharmacokinetic and pharmacodynamic profile.^[1] Its primary alcohol function is a versatile point for derivatization, enabling its incorporation into larger, more complex structures through reactions like etherification, esterification, or conversion to an amine.

Case Study: Synthesis of JAK Inhibitors

A significant application of derivatives of **(1-Methylcyclobutyl)methanol** is in the synthesis of Janus kinase (JAK) inhibitors.^[1] JAKs are critical enzymes in signaling pathways for cytokines and growth factors, making them key targets for treating autoimmune diseases and myeloproliferative disorders.^[1] The 1-methylcyclobutyl group is found in the structure of several potent and selective JAK inhibitors, where it often contributes to improved binding affinity and metabolic stability.^[1]

[Click to download full resolution via product page](#)

Caption: Role as a building block in complex molecule synthesis.

Safety, Handling, and Storage

(1-Methylcyclobutyl)methanol is a flammable liquid that requires careful handling in a laboratory setting. Adherence to safety protocols is mandatory.

GHS Hazard Classification

Hazard Class	GHS Code	Description
Flammable Liquids	H226	Flammable liquid and vapor
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Data sourced from PubChem.[\[2\]](#)

Handling and Storage Recommendations

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[\[3\]](#)
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[\[3\]](#)[\[4\]](#) The compound is a flammable liquid.[\[2\]](#)
- Static Discharge: Use non-sparking tools and explosion-proof equipment. All equipment must be grounded and bonded to prevent static discharge.[\[3\]](#)[\[4\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[\[3\]](#)
- Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material and place it in a suitable container for disposal.[\[3\]](#)

Conclusion

(1-Methylcyclobutyl)methanol is more than a simple alcohol; it is a strategic building block that offers access to the desirable properties of the cyclobutane ring system. Its well-defined synthesis and versatile primary alcohol handle make it a valuable tool for chemists in drug discovery and materials science. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in advanced research and development projects.

References

- **(1-Methylcyclobutyl)methanol** | C6H12O | CID 520901. PubChem - NIH. [\[Link\]](#)
- CAS No.38401-41-1, Methyl cyclobutanemethanol, α -methyl- Suppliers. LookChem. [\[Link\]](#)
- SDS US - Seco.US. Seco.US. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. **(1-Methylcyclobutyl)methanol** | C6H12O | CID 520901 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. seco.us [seco.us]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Strained Ring System]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606997#1-methylcyclobutyl-methanol-cas-number-38401-41-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com